1-[2-(3-Fluoro-4-methylphenyl)-1,3-thiazol-4-YL]ethan-1-one
Description
Properties
IUPAC Name |
1-[2-(3-fluoro-4-methylphenyl)-1,3-thiazol-4-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNOS/c1-7-3-4-9(5-10(7)13)12-14-11(6-16-12)8(2)15/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCIGYOSLYXKDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=CS2)C(=O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379141 | |
| Record name | 1-[2-(3-Fluoro-4-methylphenyl)-1,3-thiazol-4-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
228581-94-0 | |
| Record name | 1-[2-(3-Fluoro-4-methylphenyl)-1,3-thiazol-4-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials
- 3-Fluoro-4-methylphenyl thioamide : Synthesized or commercially obtained, this provides the aryl substituent with fluorine and methyl groups.
- 3-Chloro-2,4-pentanedione (α-haloketone) : Serves as the electrophilic partner for thiazole ring formation.
Reaction Conditions
- Solvent : Absolute ethanol is commonly used as the reaction medium.
- Temperature : The reaction mixture is heated under reflux conditions, typically for 6 to 8 hours.
- Catalysts/Additives : Sodium acetate is often used to neutralize the reaction mixture post-condensation.
- Monitoring : Thin-layer chromatography (TLC) is employed to monitor the progress of the reaction.
Synthetic Procedure
- Dissolve the 3-fluoro-4-methylphenyl thioamide in absolute ethanol and heat to reflux.
- Add 3-chloro-2,4-pentanedione dropwise to the hot solution.
- Maintain reflux for 6–8 hours, monitoring the reaction by TLC until completion.
- Cool the reaction mixture to room temperature, then pour into cold water.
- Neutralize the mixture with sodium acetate solution to precipitate the product.
- Collect the precipitate by filtration, wash with water, and dry.
- Recrystallize the crude product from ethanol to obtain pure this compound.
Yield and Purity
- Typical yields reported are around 85–90%.
- Melting point ranges and spectral data (NMR, IR, MS) confirm the structure and purity.
Alternative Synthetic Routes
Suzuki–Miyaura Coupling Approach
An alternative method involves the palladium-catalyzed Suzuki–Miyaura cross-coupling reaction:
- A 2-bromo-1,3-thiazole ethanone intermediate is coupled with a 3-fluoro-4-methylphenyl boronic acid derivative.
- This method allows for late-stage functionalization and can improve the diversity of substituents on the aromatic ring.
- Reaction conditions typically include Pd catalysts, base (e.g., K2CO3), and solvents like acetone or ethanol under reflux.
Thiosemicarbazone Route
- Starting from 3-fluoro-4-methylbenzaldehyde, a thiosemicarbazone intermediate is formed by reaction with thiosemicarbazide.
- Subsequent cyclization with α-haloketones under reflux in ethanol yields the thiazole ring.
- This method is useful for introducing additional functional groups and for structural analog synthesis.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reactants | Reaction Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Hantzsch Thiazole Synthesis | 3-Fluoro-4-methylphenyl thioamide + 3-chloro-2,4-pentanedione | Reflux in ethanol, 6–8 h | 85–90 | Straightforward, high yield | Requires preparation of thioamide |
| Suzuki–Miyaura Coupling | 2-Bromo-1,3-thiazole ethanone + 3-fluoro-4-methylphenyl boronic acid | Pd catalyst, base, reflux | 70–80 | Versatile, allows late-stage modification | Requires palladium catalyst, more steps |
| Thiosemicarbazone Cyclization | 3-Fluoro-4-methylbenzaldehyde + thiosemicarbazide + α-haloketone | Reflux in ethanol | 75–85 | Useful for analog synthesis | Multi-step, moderate yield |
Research Findings and Analysis
- The fluorine substituent on the phenyl ring enhances metabolic stability and lipophilicity, which is beneficial for pharmacokinetic properties.
- The methyl group at the 4-position of the phenyl ring influences electronic properties and steric hindrance, affecting the reactivity during synthesis.
- The Hantzsch method remains the most efficient and widely used approach for synthesizing this compound due to its simplicity and high yield.
- Suzuki coupling offers synthetic flexibility but requires more complex catalyst systems and purification steps.
- Spectroscopic characterization (NMR, IR, MS) consistently confirms the successful formation of the thiazole ring and the correct substitution pattern.
Chemical Reactions Analysis
1-[2-(3-Fluoro-4-methylphenyl)-1,3-thiazol-4-YL]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
1-[2-(3-Fluoro-4-methylphenyl)-1,3-thiazol-4-YL]ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-[2-(3-Fluoro-4-methylphenyl)-1,3-thiazol-4-YL]ethan-1-one involves its interaction with specific molecular targets. The thiazole ring and the fluoro-methylphenyl group contribute to its binding affinity and specificity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one (CAS: 10045-52-0)
- Structure : Lacks fluorine and methyl substituents on the phenyl ring.
- Molecular Weight : 203.26 g/mol (vs. 235.28 g/mol for the target compound).
- This compound is a benchmark for studying the impact of fluorination on physicochemical properties .
1-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]ethan-1-one
- Structure : Substitutes the phenyl ring with a benzofuran moiety.
- Key Differences : The oxygen atom in benzofuran introduces hydrogen-bonding capabilities absent in the target compound. This modification may alter solubility and biological interactions .
Heterocyclic Modifications
1-[1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2,2,2-trifluoroethan-1-one (CAS: 1271563-43-9)
- Structure : Replaces the thiazole core with a 1,2,3-triazole ring and adds a trifluoroacetyl group.
- Molecular Weight : 289.64 g/mol (vs. 235.28 g/mol for the target compound).
- The trifluoro group increases lipophilicity, which could improve membrane permeability .
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone
- Structure : Combines triazole and sulfonyl groups with a difluorophenyl substituent.
- Key Differences : The sulfonyl group introduces strong electron-withdrawing effects, while the triazole-thioether linkage may influence redox reactivity. This compound’s synthesis involves sodium ethoxide-mediated coupling, differing from typical thiazole syntheses .
Physicochemical Properties
Biological Activity
1-[2-(3-Fluoro-4-methylphenyl)-1,3-thiazol-4-YL]ethan-1-one is a thiazole derivative known for its diverse biological activities. This compound features a thiazole ring fused with a fluoro-substituted aromatic system, which enhances its electronic properties and potential biological interactions. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C12H10FN2OS
- Molecular Weight : Approximately 250.28 g/mol
- CAS Number : 228581-94-0
The presence of the fluorine atom on the phenyl group is significant as it may enhance the lipophilicity and biological activity of the compound compared to other thiazole derivatives.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways.
- Receptor Binding : It can bind to certain receptors, influencing signal transduction pathways.
These interactions are crucial for its potential therapeutic effects, particularly in antimicrobial and anticancer applications.
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 mg/mL |
| Escherichia coli | 0.25 mg/mL |
| Pseudomonas aeruginosa | 0.75 mg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of thiazole derivatives has gained attention in recent years. Studies have shown that this compound demonstrates cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µg/mL) |
|---|---|
| A431 (epidermoid carcinoma) | 2.5 |
| HT29 (colon carcinoma) | 3.0 |
The structure–activity relationship (SAR) analysis indicates that modifications on the phenyl ring significantly influence the cytotoxicity of thiazole derivatives. The presence of electron-donating groups enhances activity, while electron-withdrawing groups may reduce it .
Study on Anticancer Effects
A study published in MDPI explored the anticancer effects of various thiazole derivatives, including this compound. The research demonstrated that compounds with methyl substitutions on the phenyl ring exhibited enhanced cytotoxicity against cancer cells. The study highlighted that this specific compound showed promising results comparable to established chemotherapeutics like doxorubicin .
Antimicrobial Efficacy Assessment
Another research effort focused on assessing the antimicrobial efficacy of several thiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound had superior activity against resistant strains, suggesting its potential use in treating infections caused by multidrug-resistant organisms .
Q & A
Q. What are the standard synthetic routes for 1-[2-(3-Fluoro-4-methylphenyl)-1,3-thiazol-4-YL]ethan-1-one, and how are reaction conditions optimized?
The synthesis typically involves Friedel-Crafts acylation or condensation reactions to form the thiazole ring. For example:
- Step 1 : React 3-fluoro-4-methylbenzaldehyde with thioamide derivatives under acidic conditions to form the thiazole core .
- Step 2 : Introduce the ethanone group via ketone functionalization using acyl chlorides and Lewis acid catalysts (e.g., AlCl₃) .
Optimization : Temperature (60–80°C), solvent selection (e.g., dichloromethane for Friedel-Crafts), and reaction time (6–12 hours) are critical. Purity is enhanced via recrystallization or column chromatography .
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR resolves structural ambiguities, such as distinguishing thiazole protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.3–2.6 ppm) .
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water mobile phases .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (235.28 g/mol) and fragmentation patterns .
Q. What safety precautions are required when handling this compound?
- Toxicity : Classified under Acute Toxicity Category 4 (oral, dermal, inhalation). Use PPE (gloves, lab coat, goggles) and work in a fume hood .
- First Aid : For skin contact, wash with water for 15+ minutes; for inhalation, move to fresh air and seek medical attention .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across studies?
Discrepancies may arise from variations in:
- Purity : Impurities (>5%) alter biological outcomes. Validate via HPLC and NMR .
- Assay Conditions : Standardize in vitro protocols (e.g., MIC for antimicrobial tests) and cell lines .
- Structural Analogues : Compare with derivatives (e.g., chloro/fluoro substitutions) to isolate structure-activity relationships (SAR) .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., cytochrome P450). Key interactions: thiazole sulfur with heme iron .
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .
Q. How does the compound’s stability vary under different experimental conditions?
- pH Stability : Degrades at extremes (pH <2 or >10), as shown by HPLC tracking over 24 hours .
- Thermal Stability : Stable up to 150°C (TGA data), but prolonged heating in solution causes ketone oxidation .
Q. What strategies improve yield in multi-step syntheses?
- Intermediate Trapping : Isolate thiazole intermediates via vacuum filtration to prevent side reactions .
- Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) for acylation efficiency .
- Microwave Assistance : Reduce reaction time (2 hours vs. 12 hours) with controlled microwave irradiation .
Methodological Recommendations
- SAR Studies : Synthesize analogues with substituents (e.g., -Cl, -OCH₃) on the phenyl ring to evaluate antimicrobial potency .
- In Vivo Models : Use zebrafish embryos for preliminary toxicity screening before mammalian studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
